An In-depth Technical Guide to the Physicochemical Properties of Bipyridine Carboxylic Acids: A Focused Analysis on 2,2'-Bipyridine-5,5'-dicarboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of Bipyridine Carboxylic Acids: A Focused Analysis on 2,2'-Bipyridine-5,5'-dicarboxylic Acid
A Note on Scope: This technical guide addresses the physicochemical properties of 2,2'-bipyridine-5,5'-dicarboxylic acid . While the initial topic of interest was 2,2'-bipyrimidine-5-carboxylic acid, a thorough review of scientific databases and literature reveals a significant scarcity of available data for this specific bipyrimidine derivative. In contrast, its structural analogue, 2,2'-bipyridine-5,5'-dicarboxylic acid, is extensively characterized and widely utilized. To provide a valuable and data-rich resource for researchers, this guide will focus on this well-documented compound. The principles, experimental methodologies, and applications discussed herein provide a strong and relevant framework for understanding heterocyclic carboxylic acids in research and development.
Introduction: The Versatility of 2,2'-Bipyridine-5,5'-dicarboxylic Acid as a Molecular Building Block
2,2'-Bipyridine-5,5'-dicarboxylic acid (dcbpy) is a cornerstone ligand in modern coordination chemistry and materials science. Its rigid, planar bipyridine core provides a robust N,N'-chelating site ideal for forming stable complexes with a vast array of transition metals. The strategic placement of carboxylic acid groups at the 5 and 5' positions introduces critical functionality, enabling its use as a multidentate linker for constructing complex supramolecular structures. These carboxylic acid moieties serve as "anchors," allowing the ligand to bridge multiple metal centers and form extended one-, two-, or three-dimensional networks, most notably metal-organic frameworks (MOFs).[1][2] The unique electronic properties of the bipyridine system, combined with the structural control afforded by the dicarboxylate linkers, have positioned dcbpy as a critical component in the development of materials for gas storage, catalysis, and advanced electronics.[1][2] Furthermore, metal complexes derived from dcbpy are under active investigation for their biological activities, including applications as anticancer agents and antioxidants.[2][3][4]
Molecular Structure and Identification
A precise understanding of the molecule's fundamental properties begins with its structural and chemical identifiers.
Diagram: Chemical Structure of 2,2'-Bipyridine-5,5'-dicarboxylic Acid
Caption: 2D structure of 2,2'-Bipyridine-5,5'-dicarboxylic acid.
Table 1: Chemical Identity and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-(5-carboxy-2-pyridinyl)pyridine-3-carboxylic acid | [5] |
| CAS Number | 1802-30-8 | [1][5] |
| Molecular Formula | C₁₂H₈N₂O₄ | [1][5] |
| Molecular Weight | 244.20 g/mol | [2][5] |
| Canonical SMILES | C1=CC(=NC=C1C(=O)O)C2=NC=C(C=C2)C(=O)O | [5] |
| Appearance | White to off-white powder or crystalline solid | [1][2] |
| Melting Point | >360 °C (decomposes) |
| Predicted pKa | 1.95 ± 0.10 |[1] |
Solubility Profile: A Practical Perspective
The solubility of dcbpy is a critical, and often challenging, experimental parameter. While sometimes generically described as soluble in "common organic solvents," practical experience shows this is not the case.[6] The molecule's poor solubility in neutral water and most organic solvents like DMF and DMSO is a direct consequence of its molecular structure.[6]
Expertise & Experience: The Zwitterionic Causality The low solubility stems from the ability of the basic pyridine nitrogen atoms to be protonated by the acidic carboxylic acid groups, forming a zwitterionic (internally charged) species. This strong intramolecular and intermolecular ionic interaction, combined with extensive hydrogen bonding between the carboxylic acid groups, results in a very stable crystal lattice that is difficult to disrupt with conventional solvents.[6]
Effective Solubilization Strategies:
-
Aqueous Base: The most effective method for dissolving dcbpy is to deprotonate the carboxylic acids using an aqueous base (e.g., NaOH, KOH, or an amine base like triethylamine).[6] This forms the highly soluble dicarboxylate salt. The compound can then be re-precipitated by acidifying the solution to a pH of 2-3.[6]
-
Co-Solvent Systems: For applications requiring mixed solvent systems, a solution of approximately 0.25 mg/mL can be achieved in a 1:3 mixture of DMSO and phosphate-buffered saline (PBS) at pH 7.2.
-
High-Temperature Polar Aprotic Solvents: Heating in highly polar aprotic solvents like DMF or DMSO can increase solubility to some extent, but it often remains limited.[6]
Synthesis and Characterization
The synthesis of dcbpy is typically achieved through multi-step organic reactions. A common and reliable approach involves the palladium-catalyzed coupling of a functionalized pyridine precursor, followed by the hydrolysis of ester groups to yield the final dicarboxylic acid.
Experimental Protocol: Synthesis via Palladium Coupling
This protocol is a representative method based on established organometallic coupling reactions.
-
Step 1: Esterification of a Pyridine Precursor. Start with 6-chloronicotinic acid. Convert the carboxylic acid to its methyl ester (methyl 6-chloronicotinate) using standard esterification conditions (e.g., methanol with a catalytic amount of sulfuric acid) to protect the acid functionality during the subsequent coupling reaction.
-
Step 2: Palladium-Catalyzed Homocoupling. In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the methyl 6-chloronicotinate in an appropriate solvent like anhydrous DMF or toluene. Add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper promoter, and a suitable base. Heat the mixture to reflux (e.g., 100-120 °C) for 12-24 hours. The causality here is that the palladium catalyst facilitates the oxidative addition and reductive elimination steps necessary to form the C-C bond between two pyridine rings.
-
Step 3: Saponification (Ester Hydrolysis). After cooling, the resulting diester product (dimethyl 2,2'-bipyridine-5,5'-dicarboxylate) is isolated. This intermediate is then dissolved in a mixture of THF/methanol and treated with an excess of aqueous sodium hydroxide. The mixture is heated to reflux for several hours to hydrolyze the methyl esters to their corresponding carboxylate salts.
-
Step 4: Acidification and Isolation. The reaction mixture is cooled to room temperature and the pH is carefully adjusted to ~2-3 using dilute hydrochloric acid. This protonates the carboxylate salts, causing the final product, 2,2'-bipyridine-5,5'-dicarboxylic acid, to precipitate out of the solution as a solid.
-
Step 5: Purification. The crude product is collected by vacuum filtration, washed thoroughly with deionized water and then a small amount of cold ethanol or ether to remove residual impurities, and finally dried under vacuum.
Diagram: Synthetic Workflow
Caption: A representative synthetic workflow for 2,2'-bipyridine-5,5'-dicarboxylic acid.
Spectroscopic Characterization:
-
¹H and ¹³C NMR: NMR spectra are used to confirm the molecular structure. In ¹H NMR, characteristic signals in the aromatic region (7.5-9.5 ppm) with specific coupling patterns confirm the substitution on the pyridine rings.[7]
-
FT-IR Spectroscopy: The IR spectrum is crucial for identifying functional groups. Key absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and characteristic C=N and C=C stretches from the aromatic rings (~1400-1600 cm⁻¹).[8]
Applications in Research and Development
The unique properties of dcbpy make it a highly valuable molecule in several advanced research areas.
-
Metal-Organic Frameworks (MOFs): This is arguably the most significant application. The dcbpy ligand is used to synthesize robust, porous frameworks with metal ions like Zr(IV), Ce(III), Mn(II), and Zn(II).[9][10][11] These MOFs are investigated for applications in gas separation (e.g., CO₂ reduction), catalysis, and chemical sensing.[2]
-
Advanced Battery Materials: Due to its ability to form highly ordered stacking structures through hydrogen bonding, pure dcbpy has been successfully employed as an anode material in both lithium-ion and sodium-ion batteries.[2] It has demonstrated a high initial specific capacity, making it a promising candidate for next-generation energy storage.[2]
-
Drug Development and Biological Activity: Ruthenium(II) complexes synthesized with dcbpy have shown significant potential as therapeutic agents.[2][4] These complexes can interact with biological targets like DNA and exhibit excellent radical scavenging properties, leading to cytotoxic activity against cancer cell lines such as HeLa and HepG2, often with reduced toxicity to normal cells.[2][3][4]
Safety and Handling
According to aggregated GHS data, 2,2'-bipyridine-5,5'-dicarboxylic acid is classified as an irritant.[5]
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2,2'-Bipyridine-5,5'-dicarboxylic acid is a molecule of profound scientific importance, bridging the fields of organic synthesis, coordination chemistry, materials science, and medicinal chemistry. Its robust structural framework and versatile functional groups enable the rational design of complex materials with tailored properties. A thorough understanding of its physicochemical characteristics, particularly its challenging solubility profile and synthetic pathways, is essential for any researcher aiming to exploit its full potential. From creating porous frameworks for environmental applications to serving as a ligand in novel anticancer drugs, dcbpy will undoubtedly continue to be a key molecular player in advancing scientific discovery.
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